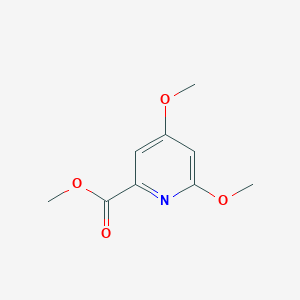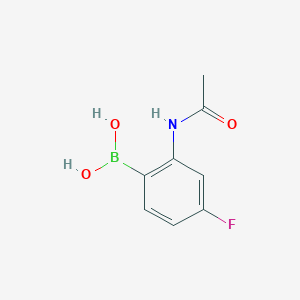![molecular formula C10H18N2O2 B11900391 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate CAS No. 677300-03-7](/img/structure/B11900391.png)
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate
- 3,6-Diacetoxytropane
- 3-Aminotropane
Uniqueness
What sets 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate apart from similar compounds is its specific substitution pattern and the presence of the acetate group. This unique structure can confer distinct biological activities and chemical reactivity, making it valuable for various applications .
Properties
CAS No. |
677300-03-7 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) acetate |
InChI |
InChI=1S/C10H18N2O2/c1-6(13)14-10-5-8-3-7(11)4-9(10)12(8)2/h7-10H,3-5,11H2,1-2H3 |
InChI Key |
STBHIZQLVNFHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC(CC1N2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



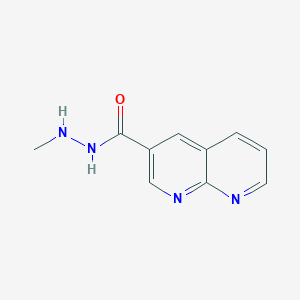
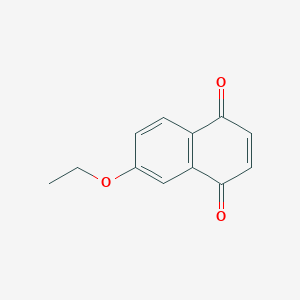
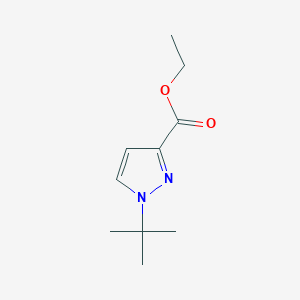

![10H-Pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11900325.png)
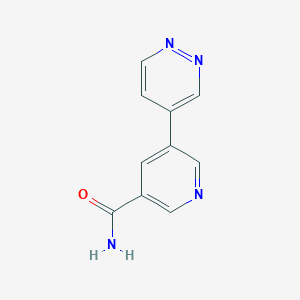
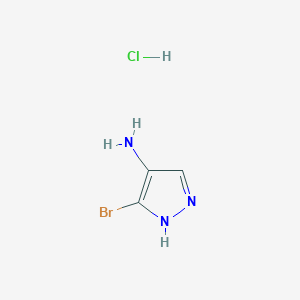
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)
![2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11900343.png)
